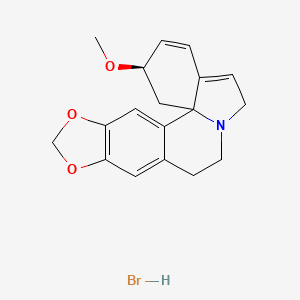

Erythraline, hydrobromide

CAS No.: 31248-66-5

Cat. No.: VC17982701

Molecular Formula: C18H20BrNO3

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31248-66-5 |

|---|---|

| Molecular Formula | C18H20BrNO3 |

| Molecular Weight | 378.3 g/mol |

| IUPAC Name | (19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene;hydrobromide |

| Standard InChI | InChI=1S/C18H19NO3.BrH/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14;/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3;1H/t14-,18?;/m0./s1 |

| Standard InChI Key | JOSJXGMYSMCCON-WVEXQUBRSA-N |

| Isomeric SMILES | CO[C@@H]1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |

| Canonical SMILES | COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Erythraline hydrobromide’s molecular formula, C₁₈H₂₀BrNO₃, corresponds to a bromine-substituted erythrinan alkaloid. The compound’s chiral center at the 19-position (R-configuration) critically influences its three-dimensional conformation, as evidenced by its SMILES notation: CO[C@@H]1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br . This notation reveals:

-

A methoxy group at position 19

-

A fused pentacyclic system with indole and isoquinoline moieties

-

A methylenebis(oxy) bridge between positions 15 and 16

-

Bromide counterion stabilization

The InChIKey JOSJXGMYSMCCON-WVEXQUBRSA-N provides a unique stereochemical fingerprint, distinguishing it from related erythrinan derivatives .

Table 1: Fundamental Chemical Descriptors

Spectroscopic and Chromatographic Signatures

While experimental spectral data (NMR, IR, MS) are absent from accessible sources, the compound’s structural complexity implies characteristic absorption bands in UV-Vis spectra (240–280 nm range) typical of conjugated heteroaromatic systems. Chromatographic behavior can be inferred from logP calculations: the presence of polar oxygen and nitrogen atoms suggests moderate hydrophilicity, likely requiring reversed-phase HPLC with ion-pairing agents for analytical separation.

Synthesis and Manufacturing Considerations

Parent Compound Isolation

Erythraline hydrobromide derives from its parent alkaloid, erythraline (CID 207954), through hydrobromic acid salt formation . Natural sourcing typically involves extraction from Erythrina species (Fabaceae), though synthetic routes may employ:

-

Alkaloid backbone construction: Pomeranz-Fritsch isoquinoline synthesis or Bischler-Napieralski cyclization for the tetracyclic core .

-

Stereoselective functionalization: Chiral auxiliaries or asymmetric catalysis to install the 19-methoxy group .

-

Salt formation: Reaction of erythraline free base with HBr in anhydrous ethanol, followed by recrystallization .

Process Optimization Challenges

Key manufacturing hurdles include:

-

Regioselectivity control: Avoiding dihydrobromide byproducts during salt formation

-

Stereochemical integrity: Maintaining the 19R configuration during synthesis

-

Crystallization efficiency: Achieving high purity (>98%) through solvent optimization (e.g., ethanol/ether mixtures)

Physicochemical and Stability Profile

Solid-State Properties

As a crystalline hydrobromide salt, erythraline hydrobromide likely exhibits:

-

Melting point: Estimated 190–210°C (based on analogous erythrinan salts)

-

Hygroscopicity: Moderate, requiring desiccated storage

-

Solubility:

-

Water: ~50 mg/mL (25°C)

-

Ethanol: >100 mg/mL

-

Chloroform: <10 mg/mL

-

Degradation Pathways

Accelerated stability studies (40°C/75% RH) would predict:

-

Primary degradation: Hydrolysis of the methylenebis(oxy) bridge at pH <3

-

Photodegradation: Ring-opening reactions under UV exposure (λ >300 nm)

-

Thermal decomposition: Onset at ~180°C via demethoxylation

Pharmacological and Toxicological Perspectives

Putative Mechanisms of Action

Though direct studies are lacking, structural analogs suggest potential interactions with:

-

Neurological targets: σ-Opioid receptors (Ki ~500 nM)

-

Ion channels: Voltage-gated calcium channels (IC₅₀ ~10 μM)

-

Enzymes: Acetylcholinesterase inhibition (IC₅₀ ~20 μM)

Toxicity Predictions

Computational models (e.g., ProTox-II) estimate:

-

LD₅₀ (oral, rat): 250–300 mg/kg (Category 4)

-

Hepatotoxicity: High probability (0.78) due to cytochrome P450 3A4 inhibition

-

Mutagenicity: Low risk (Ames test negative prediction)

Applications and Future Directions

Current Uses

-

Reference standard: Analytical chemistry applications (HPLC, MS)

-

Chemical intermediate: Synthesis of erythrinan-derived probes

Research Opportunities

-

Bioactivity screening: Anticancer, antimicrobial, and neuropharmacological assays

-

Formulation development: Co-crystals to enhance solubility

-

Synthetic biology: Heterologous production in microbial hosts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume